molecular formula C15H16ClN3O3S B107301 Besulpamide CAS No. 90992-25-9

Besulpamide

Cat. No. B107301
CAS RN: 90992-25-9
M. Wt: 353.8 g/mol
InChI Key: PNDYDXDNOWKEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Besulpamide is a sulfamoylchlorobenzoic acid derivative with diuretic activity . It is similar in diuretic activity to that of chlorthalidone, clopamide, and xipamide .


Molecular Structure Analysis

Besulpamide has a chemical formula of C15H16ClN3O3S . Its exact mass is 353.06 and its molecular weight is 353.821 . The elemental analysis shows that it contains C (50.92%), H (4.56%), Cl (10.02%), N (11.88%), O (13.57%), and S (9.06%) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Besulpamide include its molecular structure and weight, as mentioned above . Other properties such as solubility, melting point, boiling point, and stability are not explicitly mentioned in the available resources.

Scientific Research Applications

Molecular Structure and Mechanism

  • Besulpamide has been investigated using NMR spectroscopy and mass spectrometry. Studies have proposed a mechanism for the formation of besulpamide salt and discussed the tautomerism of its hydroxy derivatives. X-ray crystallography revealed two independent molecular conformations in besulpamide's crystal structure (Frigola, 1989).

Pharmacological Properties

  • In experimental studies, besulpamide showed significant diuretic activity in rats and dogs, comparable to chlorthalidone, clopamide, and xipamide. It also exhibited antihypertensive activity similar to hydrochlorothiazide and enhanced the antihypertensive effects of captopril in spontaneously hypertensive rats (Colombo et al., 1987).

Pharmacokinetics

  • The pharmacokinetics of besulpamide were studied in rats and dogs. It demonstrated similar kinetic characteristics in both genders of rats, with a biological half-life of 1-4 hours and nearly complete bioavailability. Urinary excretion of unchanged besulpamide varied between species and administration methods (Esteve et al., 1987).

Toxicological Studies

  • Studies on the acute, subacute, and subchronic toxicity of besulpamide in rats and mice indicated very low toxicity. The tests did not reveal significant toxic signs or lesions attributable to besulpamide, even though characteristic effects of diuretic activity were observed (Demestre et al., 1987).

properties

IUPAC Name

(1Z)-4-chloro-3-sulfamoyl-N-(2,4,6-trimethylpyridin-1-ium-1-yl)benzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-9-6-10(2)19(11(3)7-9)18-15(20)12-4-5-13(16)14(8-12)23(17,21)22/h4-8H,1-3H3,(H2-,17,18,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDYDXDNOWKEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C(=C1)C)N=C(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=[N+](C(=C1)C)/N=C(/C2=CC(=C(C=C2)Cl)S(=O)(=O)N)\[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920016
Record name 4-Chloro-3-sulfamoyl-N-(2,4,6-trimethylpyridin-1-ium-1-yl)benzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Besulpamide

CAS RN

90992-25-9
Record name Besulpamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090992259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-sulfamoyl-N-(2,4,6-trimethylpyridin-1-ium-1-yl)benzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BESULPAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/048UJ2MM65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Besulpamide
Reactant of Route 2
Besulpamide
Reactant of Route 3
Besulpamide
Reactant of Route 4
Besulpamide
Reactant of Route 5
Besulpamide
Reactant of Route 6
Besulpamide

Citations

For This Compound
15
Citations
J Frigola - Journal of heterocyclic chemistry, 1989 - Wiley Online Library
… of Besulpamide is discussed on the basis of nmr spectroscopy. The single-crystal X-ray investigation of Besulpamide… structures of the hydroxy derivatives of Besulpamide are 2a and 2c (…
Number of citations: 4 onlinelibrary.wiley.com
M Colombo, AJ Farre, M Fort, L Martinez… - … and Findings in …, 1987 - europepmc.org
… activity of besulpamide is … , besulpamide, like hydrochlorothiazide, potentiated the antihypertensive activity of captopril in spontaneously hypertensive rats (SHR). Doses of …
Number of citations: 4 europepmc.org
J Esteve, L Martínez, R Roser… - Methods and Findings in …, 1987 - europepmc.org
The pharmacokinetics of besulpamide were studied in rats and its urinary excretion in rats and dogs. Kinetic characteristics were the same for both male and female rats according to a …
Number of citations: 3 europepmc.org
I Demestre, R Sagarra, G Palacios… - Methods and Findings …, 1987 - europepmc.org
The acute oral and intraperitoneal toxicity of besulpamide has been studied in the rat and mouse, together with the subacute and subchronic oral toxicity in the rat at doses of 0, 125, …
Number of citations: 2 europepmc.org
J Prous, J Castañer - Drugs of the Future, 1987 - hero.epa.gov
Besulpamide | Health & Environmental Research Online (HERO) | US EPA … Besulpamide …
Number of citations: 0 hero.epa.gov
J Bojarska, A Fruziński, W Maniukiewicz - Journal of Molecular Structure, 2016 - Elsevier
… Due to the greatest similarity of structural formula of INDP and besulpamide (BSLP), (CSD refcode: KEFROC) [19] among all thiazide derivatives deposited in the CSD we extended …
Number of citations: 18 www.sciencedirect.com
BS Fulton, AP Kaplan, JC Hogan, SL Gallion - Peptidomimetics Protocols, 1999 - Springer
Highly selective and specific protein-protein and peptide–protein interactions are elicited by a large number of natural specific biological responses. The mimicry of these natural …
Number of citations: 6 link.springer.com
M Gondry, C Dugave - cis-trans Isomerization in Biochemistry, 2006 - books.google.com
… interesting biological properties [22] and have been introduced in peptidomimetic inhibitors of elastase [23] and HIV-1 protease [24] and are found in the diuretic agent besulpamide. In …
Number of citations: 1 books.google.com
R Fatima, A Naim, S Naeem - Pakistan Journal of …, 2019 - search.ebscohost.com
Ligand based virtual screening (LBVS) is based on the hypothesis that similar structures have similar biological functions. In this research paper, ligand based virtual screening has …
Number of citations: 1 search.ebscohost.com
P Stead - Drug Discovery Today, 1997 - Elsevier
… such as besulpamide. The above report can only hope to give a flavour of the conference. My apologies to those speakers whose presentations have not been reviewed. …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.